The molecular structure of 3-hydroxy-5-iodobenzoic acid derivatives, particularly the 1,3,4-oxadiazoline derivatives, has been studied using single-crystal X-ray diffraction. [] This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule. In the case of 2-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-iodophenyl acetate (compound 6c) and 2-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (compound 6d), the 1,3,4-oxadiazoline ring adopts an envelope conformation, with the disubstituted carbon atom acting as the flap. [] These studies also revealed the presence of various intermolecular interactions such as C-H…O, C-H…π, and I…π interactions, which play a crucial role in the crystal packing of these compounds. [] Interestingly, in the case of 2-[4-acetyl-5-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (compound 6e), the 1,3,4-oxadiazoline ring was observed to be almost planar, and the iodine atom did not participate in any short-range interactions. [] Instead, Cl…π interactions were observed to be the dominant force in the crystal packing of this specific derivative. []
The primary focus of the provided papers is the synthesis of 1,3,4-oxadiazoline derivatives utilizing 3-hydroxy-5-iodobenzoic acid as a key intermediate. [] The synthesis involves a multi-step process, beginning with the conversion of methyl salicylate to 5-iodosalicylic acid. [] This intermediate then undergoes esterification to form an acetate derivative, followed by a reaction with a hydrazide to yield a hydrazone intermediate. [] Finally, cyclization of the hydrazone intermediate leads to the formation of the desired 1,3,4-oxadiazoline derivatives. []
The primary application of 3-hydroxy-5-iodobenzoic acid, based on the provided papers, lies in its use as a building block for the synthesis of novel compounds. [] Specifically, it serves as a key intermediate in the synthesis of 1,3,4-oxadiazoline derivatives. [] These derivatives, particularly compounds 6d, 6e, 6f, and 6h, have demonstrated promising in vitro cytotoxicity against human cancer cell lines KB and Hep-G2, with IC50 values ranging from 0.9 to 4.5 μM. [] These findings suggest their potential as lead compounds for the development of new anticancer agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: